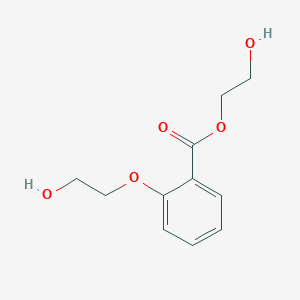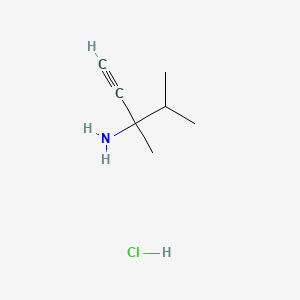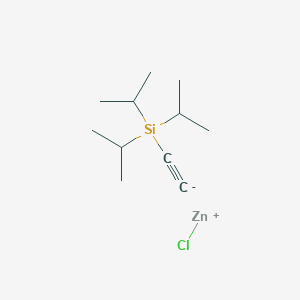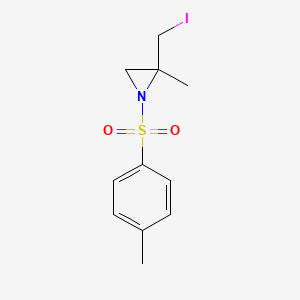
Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a pyridine ring, which is further substituted with an amino group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction. Nitration can be carried out using nitric acid, and the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Attachment of the Benzenesulfonamide Group: This step involves the sulfonation of benzene to form benzenesulfonyl chloride, which is then reacted with the amino-pyridine derivative to form the desired sulfonamide.
Introduction of the tert-Butyl Group: The final step involves the alkylation of the amino group with tert-butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its sulfonamide group.
Biological Studies: The compound is used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Industrial Applications: It is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis.
Pathways Involved: By inhibiting dihydropteroate synthase, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the pyridine and tert-butyl groups, making it less complex.
Sulfanilamide: Contains a simpler structure with an amino group directly attached to the benzene ring.
N-(4-Aminobenzenesulfonyl)-N’-(1,1-dimethylethyl)-pyridine-3-carboxamide: Similar in structure but with different functional groups.
Uniqueness
Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- is unique due to its combination of a sulfonamide group with a pyridine ring and a tert-butyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler sulfonamides.
Properties
CAS No. |
203512-83-8 |
|---|---|
Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)18-21(19,20)13-7-5-4-6-12(13)11-8-9-14(16)17-10-11/h4-10,18H,1-3H3,(H2,16,17) |
InChI Key |
HAQYDWFFJZQMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
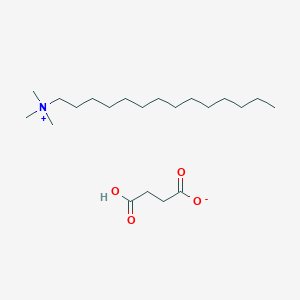
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)
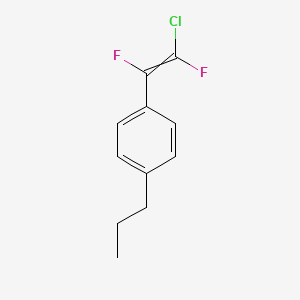
![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

